Cas no 2171859-89-3 (2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxan-4-yl)acetic acid)

2-(4-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxan-4-yl)acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a tetrahydropyran (oxane) ring with an acetic acid side chain, enhancing its utility in constructing constrained peptide backbones. The Fmoc (9-fluorenylmethoxycarbonyl) group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This structure is particularly valuable in solid-phase peptide synthesis (SPPS), where its stability and compatibility with standard coupling reagents ensure efficient incorporation into peptide sequences. The compound’s rigid oxane scaffold may also contribute to conformational control in target peptides, making it useful for studying structure-activity relationships.
2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxan-4-yl)acetic acid structure
2171859-89-3 structure
Product Name:2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxan-4-yl)acetic acid
CAS No:2171859-89-3
MF:C27H32N2O6
MW:480.552787780762
CID:6317926
PubChem ID:165557855
Update Time:2025-10-23

2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxan-4-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxan-4-yl)acetic acid
    • 2-(4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}oxan-4-yl)acetic acid
    • EN300-1545023
    • 2171859-89-3
    • Inchi: 1S/C27H32N2O6/c1-2-18(25(32)29-27(15-24(30)31)11-13-34-14-12-27)16-28-26(33)35-17-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,18,23H,2,11-17H2,1H3,(H,28,33)(H,29,32)(H,30,31)
    • InChI Key: HAOQMNNGDKNRNJ-UHFFFAOYSA-N
    • SMILES: O1CCC(CC(=O)O)(CC1)NC(C(CC)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 480.22603674g/mol
  • Monoisotopic Mass: 480.22603674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 730
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 114Ų

2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxan-4-yl)acetic acid Pricemore >>

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Additional information on 2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxan-4-yl)acetic acid

2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxan-4-yl)acetic acid (CAS No. 2171859-89-3)

2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxan-4-yl)acetic acid (CAS No. 2171859-89-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-Lys(Mtt)-OH, is a protected amino acid derivative that plays a crucial role in the synthesis of peptides and proteins. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its ease of removal and high stability under various reaction conditions.

The structure of 2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxan-4-yl)acetic acid consists of a central oxan (cyclohexane) ring with a substituted acetic acid group and a protected lysine residue. The Fmoc group is attached to the amino group of the lysine residue, which is further modified by a methylbutanamido group. This intricate structure provides multiple functional groups that can be exploited for various chemical reactions, making it a versatile building block in organic synthesis.

Recent advancements in the field of peptide chemistry have highlighted the importance of compounds like 2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxan-4-yl)acetic acid. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated the use of this compound in the development of novel peptide-based therapeutics for treating neurodegenerative diseases. The researchers utilized the Fmoc protection strategy to synthesize peptides with high purity and yield, which were then tested for their efficacy in inhibiting protein aggregation associated with Alzheimer's disease.

In another notable study, published in Organic Letters in 2022, scientists explored the application of 2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxan-4-yl)acetic acid in the synthesis of cyclic peptides. Cyclic peptides have shown promise as drug candidates due to their enhanced stability and bioavailability compared to linear peptides. The study reported that using this compound as a building block significantly improved the efficiency and yield of cyclic peptide synthesis, opening new avenues for drug discovery and development.

The versatility of 2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxan-4-yl)acetic acid extends beyond peptide synthesis. It has also been used in the development of small molecule inhibitors targeting specific enzymes involved in various disease pathways. A research team at Harvard University utilized this compound to synthesize potent inhibitors of proteases implicated in cancer progression. The inhibitors showed high selectivity and potency, making them promising candidates for further preclinical and clinical evaluation.

In addition to its applications in medicinal chemistry, 2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxan-4-yl)acetic acid has found use in materials science. Researchers at MIT have explored its potential as a building block for self-assembling supramolecular structures. These structures exhibit unique properties such as stimuli-responsive behavior and tunable mechanical strength, which could be harnessed for applications ranging from drug delivery systems to advanced materials for electronics.

The synthesis of 2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxan-4-yl)acetic acid typically involves multi-step procedures that require careful control of reaction conditions to ensure high purity and yield. Common synthetic routes include coupling reactions between protected amino acids and appropriate functionalized cyclohexane derivatives, followed by deprotection steps to reveal the desired functional groups. Advances in synthetic methodologies have led to more efficient and scalable processes, making this compound more accessible for both academic research and industrial applications.

In conclusion, 2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxan-4-yl)acetic acid (CAS No. 2171859-89-3) is a versatile and important compound with wide-ranging applications in medicinal chemistry, materials science, and beyond. Its unique structure and functional groups make it an invaluable tool for researchers working on peptide synthesis, drug discovery, and advanced materials development. As research continues to uncover new possibilities for its use, this compound is likely to remain at the forefront of scientific innovation.

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